7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method starts with the cyclocondensation reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time . The reaction conditions usually involve the use of solvents such as dichloromethane and methanol, and the products are purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles
Uniqueness
Compared to similar compounds, 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and carboxamide groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
IUPAC Name |
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-4-6(8(12)16)9-13-3-5(2-10)7(11)15(9)14-4/h3H,11H2,1H3,(H2,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPKFJQJXAYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C(=O)N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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